2,5-Anhydro-D-mannitol Tetraacetate

Description

BenchChem offers high-quality 2,5-Anhydro-D-mannitol Tetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Anhydro-D-mannitol Tetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

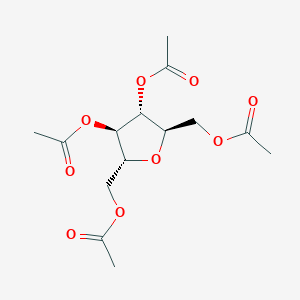

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3/t11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-AAVRWANBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10514365 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65729-88-6 |

Source

|

| Record name | [(2R,3R,4R,5R)-3,4-Bis(acetyloxy)oxolane-2,5-diyl]bis(methylene) diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10514365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Anhydro-D-mannitol Tetraacetate: A Core Scaffold for Glycomimetic Design and Synthesis

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of 2,5-Anhydro-D-mannitol Tetraacetate, a pivotal intermediate in carbohydrate chemistry and drug discovery. By examining its synthesis, properties, and reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge required to leverage this versatile molecule in their synthetic programs.

Core Molecular Profile and Physicochemical Properties

2,5-Anhydro-D-mannitol Tetraacetate is the fully protected derivative of 2,5-Anhydro-D-mannitol, a rigidified sugar alcohol analog. The acetylation of the hydroxyl groups significantly alters its physical properties, rendering it more soluble in a wide range of organic solvents and suitable for a variety of chemical transformations where free hydroxyls would interfere. Its primary role is that of a protected building block in multi-step synthetic pathways.[1][2]

Table 1: Key Physicochemical Data

| Property | Data | Source(s) |

|---|---|---|

| CAS Number | 65729-88-6 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₀O₉ | [1][2][3] |

| Molecular Weight | 332.30 g/mol | [1][3] |

| Synonyms | 2,5-Anhydro-D-mannitol peracetate; D-Mannitol, 2,5-anhydro, 1,3,4,6-tetraacetate | [3][5][6][7] |

| Storage Conditions | Store at 10°C - 25°C |[3] |

Synthesis and Purification Strategy

The synthesis of 2,5-Anhydro-D-mannitol Tetraacetate is a well-established, two-stage process commencing from the readily available D-mannitol. The causality behind this strategy is clear: first, create the core furanoid scaffold, and second, protect the reactive hydroxyl groups to enable subsequent, selective chemistry.

Stage 1: Acid-Catalyzed Cyclodehydration. The foundational step is the intramolecular cyclization of D-mannitol. This reaction is typically driven by a strong acid catalyst which protonates a hydroxyl group, facilitating the elimination of water and subsequent nucleophilic attack by another hydroxyl group to form the stable 2,5-anhydro furanose ring.

Stage 2: Peracetylation. The resulting 2,5-Anhydro-D-mannitol, with its four free hydroxyl groups, is then subjected to exhaustive acetylation. Acetic anhydride in the presence of a base like pyridine serves as a highly efficient system for this transformation, converting the polar polyol into its non-polar, crystalline tetraacetate derivative, which simplifies purification by chromatography or recrystallization.

Caption: High-level workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis and Purification

-

Cyclization: To a suspension of D-mannitol in a suitable high-boiling solvent, add a catalytic amount of p-toluenesulfonic acid. Heat the mixture under reflux with a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction's progress via TLC until D-mannitol is consumed.

-

Isolation of Intermediate: Upon completion, neutralize the catalyst, filter the reaction mixture, and concentrate the filtrate under reduced pressure. The crude 2,5-Anhydro-D-mannitol can be purified by silica gel chromatography or carried forward directly.

-

Acetylation: Dissolve the crude or purified 2,5-Anhydro-D-mannitol in pyridine and cool the solution in an ice bath. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Final Purification: Quench the reaction by slowly adding it to ice water. Extract the product with ethyl acetate or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude tetraacetate. Purify the final product by recrystallization from ethanol or by silica gel chromatography.

Spectroscopic Characterization Profile

Structural verification is paramount. The following describes the expected spectroscopic signatures for confirming the identity and purity of 2,5-Anhydro-D-mannitol Tetraacetate.

-

¹H NMR Spectroscopy: The spectrum will be characterized by complex multiplets in the 4.0-5.5 ppm region corresponding to the protons on the furanose ring and its hydroxymethyl substituents. Four distinct singlets, each integrating to 3 protons, will appear in the 1.9-2.2 ppm region, representing the four magnetically non-equivalent acetyl methyl groups.

-

¹³C NMR Spectroscopy: The carbon spectrum provides definitive proof of structure. Expect to see four signals for the acetate carbonyl groups in the 169-171 ppm range. The carbons of the furanose ring and side chains will resonate between 60-85 ppm. Finally, four distinct signals for the acetyl methyl carbons will appear around 20-21 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature will be a very strong and sharp absorption band around 1740-1750 cm⁻¹, characteristic of the C=O stretch of the acetate ester functional groups. The absence of a broad O-H stretching band (typically ~3300-3500 cm⁻¹) confirms the complete acetylation of all hydroxyl groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show a sodium adduct peak [M+Na]⁺ corresponding to the molecular weight plus 23, confirming the mass of the parent molecule.

Chemical Reactivity and Strategic Applications

The primary utility of 2,5-Anhydro-D-mannitol Tetraacetate lies in its role as a stable, yet readily deprotectable, intermediate. It is a key player in the field of glycobiology and glycoscience research.[5][6][7] The acetate groups function as robust protecting groups that can be cleanly removed under standard Zemplén deacetylation conditions (catalytic sodium methoxide in methanol) to unmask the four hydroxyl groups of the core scaffold.

This deprotection strategy allows for selective chemical modification at other positions or serves as the final step in the synthesis of a target molecule. The rigidified furanoid core of 2,5-Anhydro-D-mannitol is an attractive scaffold for designing glycomimetics, including nucleoside analogs and enzyme inhibitors, where conformational constraint is key to biological activity. Some research has pointed towards its potential as a medicament in treating conditions like acute myeloid leukemia due to its anticancer properties.[3]

Caption: Strategic utility of the title compound in chemical synthesis.

This strategic deprotection uncovers the reactive hydroxyl groups, enabling their use in further synthetic elaborations to build complex, high-value molecules for drug discovery programs.

References

- 2,5-Anhydro-D-mannitol tetraacet

- D-Mannitol,2,5-anhydro,1,3,4,6-tetraacet

- 2,5-Anhydro-D-mannitol Tetraacetate | CAS 65729-88-6. Santa Cruz Biotechnology.

- D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate.

- 65729-88-6, 2,5-Anhydro-D-mannitol Tetraacet

- 2,5-Anhydro-D-mannitol Tetraacet

- D-Mannitol,2,5-anhydro,1,3,4,6-tetraacet

- Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. 2,5-Anhydro-D-mannitol Tetraacetate | 65729-88-6 [amp.chemicalbook.com]

- 5. D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate | Elex Biotech LLC [elexbiotech.com]

- 6. biocat.com [biocat.com]

- 7. D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate_TargetMol [targetmol.com]

An In-depth Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Anhydro-D-mannitol Tetraacetate (CAS Number 65729-88-6), a protected sugar alcohol with significant potential in glycoscience and as a prodrug candidate in therapeutic development. We will delve into its physicochemical properties, synthesis, proposed mechanism of action, and applications, with a focus on providing actionable insights for laboratory and clinical research.

Core Molecular Characteristics

2,5-Anhydro-D-mannitol Tetraacetate is a fully acetylated derivative of 2,5-Anhydro-D-mannitol. The acetylation of the four hydroxyl groups significantly alters its physicochemical properties, primarily increasing its lipophilicity. This modification is crucial for its potential role as a prodrug, enhancing its ability to traverse cellular membranes.

| Property | Value | Source |

| CAS Number | 65729-88-6 | [1][2][3] |

| Molecular Formula | C₁₄H₂₀O₉ | [1][2][3] |

| Molecular Weight | 332.30 g/mol | [1][3] |

| Synonyms | 2,5-Anhydro-D-mannitol peracetate | [3] |

| Appearance | White Crystalline Solid | [4] |

| Storage | 10°C - 25°C | [3] |

Synthesis and Purification

The synthesis of 2,5-Anhydro-D-mannitol Tetraacetate is a two-step process, beginning with the formation of the core 2,5-Anhydro-D-mannitol structure, followed by peracetylation.

Synthesis of 2,5-Anhydro-D-mannitol

The parent compound, 2,5-Anhydro-D-mannitol, can be synthesized from D-glucosamine through a deamination and reduction process.[5] This method provides a reliable route to the core structure.

Peracetylation to 2,5-Anhydro-D-mannitol Tetraacetate

The tetraacetate is prepared by the O-acetylation of 2,5-Anhydro-D-mannitol. A standard and effective method involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine.[6]

Experimental Protocol: Acetylation of 2,5-Anhydro-D-mannitol

-

Dissolution: Dissolve 2,5-Anhydro-D-mannitol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of starting material) under an inert atmosphere (e.g., argon or nitrogen).

-

Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess, typically 4.4 equivalents to ensure complete reaction with all four hydroxyl groups) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, cool the reaction mixture and quench by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 2,5-Anhydro-D-mannitol Tetraacetate by silica gel column chromatography to obtain the final product.

Caption: Synthesis of 2,5-Anhydro-D-mannitol Tetraacetate.

Proposed Mechanism of Action: A Prodrug Approach

While direct studies on the biological activity of 2,5-Anhydro-D-mannitol Tetraacetate are limited, a strong body of evidence points towards its function as a prodrug of 2,5-Anhydro-D-mannitol. The tetraacetate's increased lipophilicity facilitates its diffusion across the cell membrane. Once inside the cell, it is hypothesized that intracellular esterases cleave the acetyl groups, releasing the pharmacologically active 2,5-Anhydro-D-mannitol.

The parent compound, 2,5-Anhydro-D-mannitol, is a known fructose analogue that acts as an antimetabolite.[7] Its primary mechanism of action involves the inhibition of key enzymes in carbohydrate metabolism, including gluconeogenesis and glycogenolysis.[7][8]

Caption: Proposed prodrug mechanism of action.

Applications in Research and Drug Development

The unique properties of 2,5-Anhydro-D-mannitol and its tetraacetate derivative make them valuable tools in several areas of research.

Glycoscience Research

As a protected sugar alcohol, 2,5-Anhydro-D-mannitol Tetraacetate serves as a versatile building block in glycoscience for the synthesis of more complex carbohydrate-based molecules.[9]

Anticancer Research

The most compelling application lies in cancer therapy, particularly for malignancies that exhibit altered glucose and fructose metabolism.

-

Acute Myeloid Leukemia (AML): Some commercial suppliers suggest that 2,5-Anhydro-D-mannitol Tetraacetate has been shown to be effective in treating acute myeloid leukemia.[3] The proposed anticancer activity stems from its ability to inhibit the synthesis of proteins necessary for cell division.[3] This is likely mediated by the intracellular release of 2,5-Anhydro-D-mannitol, which disrupts cancer cell metabolism. Research has shown that AML cells can upregulate the fructose transporter GLUT5, making them susceptible to fructose analogues.[10][11]

-

Targeting GLUT5-Expressing Cancers: The parent compound, 2,5-Anhydro-D-mannitol, is known to interact with the GLUT5 fructose transporter.[11] Cancers that overexpress GLUT5, such as certain types of breast cancer, may be particularly vulnerable to the cytotoxic effects of 2,5-Anhydro-D-mannitol delivered via its tetraacetate prodrug.[12]

Analytical Methodologies

The characterization and quality control of 2,5-Anhydro-D-mannitol Tetraacetate rely on standard analytical techniques.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. The expected molecular ion peak for C₁₄H₂₀O₉ would be at m/z 332.11.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of 2,5-Anhydro-D-mannitol Tetraacetate and for monitoring the progress of its synthesis and any subsequent reactions.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[1] Standard laboratory safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

Future Directions

The potential of 2,5-Anhydro-D-mannitol Tetraacetate as a targeted anticancer prodrug warrants further investigation. Key areas for future research include:

-

In-depth Biological Evaluation: Comprehensive studies are needed to validate the anticancer activity of the tetraacetate in various cancer cell lines and animal models, particularly those with high GLUT5 expression.

-

Pharmacokinetic Studies: Detailed pharmacokinetic analysis is required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the tetraacetate and its conversion to the active parent compound in vivo.

-

Optimization of Prodrug Design: Further derivatization of 2,5-Anhydro-D-mannitol could lead to prodrugs with improved targeting, solubility, and release kinetics.

References

-

Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. (2023). PubMed. [Link]

-

Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. (2022). PMC - PubMed Central. [Link]

-

Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. ResearchGate. [Link]

- GB2106910A - 2,5-anhydro-d-mannitol and esters thereof.

-

Synthesis of 2,5-anhydro-D-mannitol. PrepChem.com. [Link]

-

Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. PubMed. [Link]

-

Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. MDPI. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Enmein-Type Diterpenoid Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway. NIH. [Link]

-

Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Semantic Scholar. [Link]

-

CAS References. CAS.org. [Link]

-

Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. PubMed. [Link]

-

Mannitol Administration and the Risk for Cisplatin-Induced Nephrotoxicity. J Hematol Oncol Pharm. [Link]

- US6235947B1 - D-mannitol and its preparation.

-

CAS Source Index (CASSI). CAS. [Link]

-

N-BENZHYDRYL-2,5-ANHYDRO-2,5-IMINO-D-MANNITOL - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

The Nephroprotective Effect of Mannitol in Head and Neck Cancer Patients Receiving Cisplatin Therapy. PMC - NIH. [Link]

-

Protective Effect of Mannitol on Cisplatin-Induced Nephrotoxicity: A Systematic Review and Meta-Analysis. PMC - NIH. [Link]

-

A Case-Control Study Analyzing Mannitol Dosing for Prevention of Cisplatin-Induced Acute Nephrotoxicity. PubMed. [Link]

-

Mannitol versus furosemide in patients with thoracic malignancies who received cisplatin-based chemotherapy using short hydration: A randomized phase II trial. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US8338147B2 - Process for producing D-mannitol - Google Patents [patents.google.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate_TargetMol [targetmol.com]

- 10. Buy 2,5-Anhydro-D-mannitol | 41107-82-8 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

A Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate: A Tool for Probing Cellular Metabolism and a Scaffold for Drug Discovery

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of specific chemical probes is paramount. 2,5-Anhydro-D-mannitol Tetraacetate, a derivative of the fructose analogue 2,5-Anhydro-D-mannitol, serves as a critical tool in the study of carbohydrate metabolism and as a foundational structure for the development of targeted therapeutics. This guide provides an in-depth exploration of its mechanism of action, its diverse applications, and the experimental frameworks for its use.

The Core Moiety: Unveiling the Mechanism of 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol Tetraacetate is a protected form of 2,5-Anhydro-D-mannitol (2,5-AM), meaning the acetate groups enhance its stability and cell permeability. Intracellularly, these acetate groups are cleaved, releasing the active compound, 2,5-AM. Therefore, to comprehend the utility of the tetraacetate, one must first understand the metabolic impact of 2,5-AM.

2,5-AM is an antimetabolic fructose analogue that primarily targets hepatic glucose metabolism.[1][2] Its core mechanism revolves around the inhibition of two key metabolic pathways: gluconeogenesis (the synthesis of new glucose) and glycogenolysis (the breakdown of stored glycogen).[1][2][3][4] This action is not direct but is mediated by its phosphorylated metabolites.

Upon entering hepatocytes, 2,5-AM is phosphorylated, leading to a significant decrease in available ATP and the accumulation of its phosphorylated forms.[1] This "phosphate trapping" mimics a state of energy deprivation.[1] The key phosphorylated metabolites, 2,5-anhydromannitol-1-phosphate (2,5-AM-1-P) and 2,5-anhydromannitol-1,6-bisphosphate (2,5-AM-1,6-P2), act as allosteric regulators of several key enzymes in carbohydrate metabolism.[3][5]

The metabolic consequences of 2,5-AM administration are summarized below:

| Metabolic Pathway | Effect of 2,5-Anhydro-D-mannitol | Key Enzymatic Interactions |

| Gluconeogenesis | Inhibition | 2,5-AM-1,6-P2 competitively inhibits Fructose-1,6-bisphosphatase.[3][5] |

| Glycolysis | Enhancement | 2,5-AM-1,6-P2 activates Pyruvate Kinase.[3][5] |

| Glycogenolysis | Inhibition | 2,5-AM-1-P inhibits Glycogen Phosphorylase.[3] |

This multifaceted enzymatic regulation effectively shuts down hepatic glucose output, leading to a decrease in blood glucose levels.[3]

Applications in Research and Drug Development

The unique metabolic effects of 2,5-Anhydro-D-mannitol and its tetraacetate derivative have led to their application in several key areas of biomedical research.

As a biochemical reagent, 2,5-Anhydro-D-mannitol Tetraacetate is utilized in the broad field of glycoscience, which examines the roles of sugars in biological systems.[6][7][8] Its primary utility in metabolic research is to induce a state of controlled cellular energy stress, allowing for the study of metabolic responses. For instance, in animal models, 2,5-AM administration creates a metabolic state that resembles fasting, thereby stimulating feeding behavior.[2] This makes it a valuable tool for studying the signaling pathways that regulate hunger and satiety.

A significant and evolving application of the 2,5-anhydro-D-mannitol scaffold is in the field of oncology. Many cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect. Some cancers, particularly certain types of breast cancer, upregulate the expression of the GLUT5 transporter, which facilitates the uptake of fructose as an alternative energy source.[9]

2,5-Anhydro-D-mannitol has an affinity for GLUT5 similar to that of fructose, making it an excellent starting point for the design of GLUT5-targeted therapies and imaging agents.[9] Researchers have synthesized various derivatives of 2,5-AM to selectively bind to and block the GLUT5 transporter, thereby starving cancer cells of a vital energy source.[9] This approach holds promise for the development of novel diagnostics and therapeutics for cancers that are dependent on fructose metabolism.[9]

While one commercial source suggests that 2,5-Anhydro-D-mannitol Tetraacetate has been shown to be effective in treating acute myeloid leukemia through the inhibition of protein synthesis, this claim requires further validation through peer-reviewed scientific literature.[10]

The 2,5-anhydro-D-mannitol core has also been explored as a scaffold for the synthesis of new drugs for other conditions. For example, poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol have been synthesized and investigated for their potential as orally active antiasthmatic compounds.[11] This highlights the versatility of this chemical structure in medicinal chemistry.

Experimental Protocols and Methodologies

The following provides a generalized experimental workflow for investigating the metabolic effects of 2,5-Anhydro-D-mannitol Tetraacetate in a cell culture model.

Objective: To determine the effect of 2,5-Anhydro-D-mannitol Tetraacetate on glucose production in a hepatocyte cell line.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Glucose-free culture medium

-

Gluconeogenic precursors (e.g., lactate and pyruvate)

-

2,5-Anhydro-D-mannitol Tetraacetate solution

-

Glucose assay kit

Protocol:

-

Culture hepatocytes to confluency in standard growth medium.

-

Wash cells with phosphate-buffered saline (PBS).

-

Incubate cells in glucose-free medium containing gluconeogenic precursors for a set period to induce gluconeogenesis.

-

Treat cells with varying concentrations of 2,5-Anhydro-D-mannitol Tetraacetate.

-

After the treatment period, collect the culture medium.

-

Quantify the glucose concentration in the medium using a glucose assay kit.

-

Normalize glucose production to total cellular protein content.

Workflow Diagram:

Caption: Workflow for assessing the inhibition of gluconeogenesis by 2,5-Anhydro-D-mannitol Tetraacetate in vitro.

Signaling and Metabolic Pathway Visualization

The following diagram illustrates the key points of intervention of 2,5-Anhydro-D-mannitol's phosphorylated metabolites in hepatic carbohydrate metabolism.

Caption: Mechanism of action of 2,5-Anhydro-D-mannitol's phosphorylated metabolites on key enzymes of carbohydrate metabolism.

Conclusion

2,5-Anhydro-D-mannitol Tetraacetate is more than a simple biochemical reagent; it is a sophisticated tool for dissecting the complexities of cellular energy metabolism. Its ability to potently and specifically inhibit hepatic glucose production provides a unique window into the regulation of metabolic pathways. For drug development professionals, the 2,5-anhydro-D-mannitol scaffold represents a promising starting point for the design of targeted therapies, particularly in the realm of oncology. A thorough understanding of its mechanism of action is crucial for leveraging its full potential in both basic research and translational science.

References

-

Mechanism of Action of 2,5-anhydro-D-mannitol in Hepatocytes. Effects of Phosphorylated Metabolites on Enzymes of Carbohydrate Metabolism - PubMed. [Link]

-

Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - MDPI. [Link]

-

Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed. [Link]

-

Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed - NIH. [Link]

-

Synthesis of 2,5-anhydro-D-mannitol - PrepChem.com. [Link]

-

2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed. [Link]

-

Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Mannitol,2,5-anhydro,1,3,4,6-tetraacetate_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biocat.com [biocat.com]

- 9. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Anhydro-D-mannitol Tetraacetate: Synthesis, Characterization, and Therapeutic Rationale

This guide provides a comprehensive technical overview of 2,5-Anhydro-D-mannitol Tetraacetate, a protected derivative of a key fructose analogue. Intended for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, a robust synthesis protocol, and the scientific rationale for its application, particularly in the context of cancer metabolism and targeted drug delivery.

Core Compound Overview

2,5-Anhydro-D-mannitol Tetraacetate is the fully acetylated form of 2,5-Anhydro-D-mannitol. The parent compound is a conformationally restricted mimic of fructofuranose, which makes it a valuable chemical probe for studying and targeting fructose-specific biological pathways. The addition of tetraacetate groups serves primarily to protect the hydroxyl functionalities, a common strategy in carbohydrate chemistry to increase lipophilicity and modify solubility, which can be crucial for cellular uptake and synthetic manipulations.

Physicochemical Properties

A summary of the key quantitative data for 2,5-Anhydro-D-mannitol Tetraacetate is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₀O₉ | [1] |

| Molecular Weight | 332.30 g/mol | [1] |

| CAS Number | 65729-88-6 | [1] |

| Canonical SMILES | CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C | N/A |

| Appearance | Expected to be a crystalline solid or viscous oil | N/A |

Strategic Importance in Drug Development: Targeting Cancer Metabolism

The scientific interest in 2,5-Anhydro-D-mannitol and its derivatives stems from a critical vulnerability in many cancer cells: a reprogrammed metabolism. Numerous cancers, including certain types of breast, lung, and pancreatic cancer, exhibit an increased reliance on fructose as an energy source.[2][3] This metabolic shift is facilitated by the overexpression of the specific fructose transporter, GLUT5, on the cancer cell surface, while its expression in healthy tissues is limited.[4][5]

This differential expression of GLUT5 presents a therapeutic window. Molecules that can selectively enter cells via GLUT5 can be engineered to deliver a cytotoxic payload specifically to cancer cells, minimizing off-target toxicity. 2,5-Anhydro-D-mannitol, as a fructose mimic, is an ideal scaffold for designing such targeted agents.[6]

The tetraacetate derivative plays a crucial role in this strategy. Acetylation increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes. Furthermore, within the cell, esterase enzymes can cleave the acetate groups, releasing the active polar parent molecule. This positions 2,5-Anhydro-D-mannitol Tetraacetate as a potential prodrug , designed for improved delivery and targeted release.[7][8]

Synthesis Protocol: Acetylation of 2,5-Anhydro-D-mannitol

The synthesis of 2,5-Anhydro-D-mannitol Tetraacetate is achieved through the per-O-acetylation of its parent polyol, 2,5-Anhydro-D-mannitol. The parent compound can be synthesized from D-glucosamine or D-mannitol through established literature procedures.[1][9][10] The following protocol describes a standard and highly effective method for the acetylation step using acetic anhydride and pyridine.

Causality Behind Experimental Choices:

-

Acetic Anhydride (Ac₂O): Serves as the acetyl group donor. It is a highly reactive and efficient acetylating agent. An excess is used to ensure all four hydroxyl groups are acetylated.

-

Pyridine: Acts as both a solvent and a basic catalyst. It neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. As a base, it also activates the hydroxyl groups of the substrate, making them more nucleophilic.[11][12]

-

Anhydrous Conditions: The reaction must be conducted under dry conditions as acetic anhydride readily hydrolyzes in the presence of water, which would quench the reagent and reduce the yield.

-

Work-up Procedure: The aqueous work-up is critical. The wash with 1M HCl removes the basic pyridine. The sodium bicarbonate wash neutralizes any remaining acid. Co-evaporation with toluene is an effective azeotropic method to remove final traces of pyridine.[11]

Step-by-Step Methodology

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,5-Anhydro-D-mannitol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per mmol of substrate). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (Ac₂O) (a minimum of 4.5 equivalents; typically a larger excess, e.g., 8-10 equivalents, is used) to the stirred solution at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane solvent system). The product will have a higher Rf value than the polar starting material.

-

Quenching: Once complete, cool the flask again to 0°C and cautiously quench the excess acetic anhydride by the slow addition of methanol.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual pyridine, add toluene and co-evaporate (repeat 2-3 times).

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Washing: Transfer the organic solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the residue by silica gel column chromatography to obtain the pure 2,5-Anhydro-D-mannitol Tetraacetate.

Characterization and Data Interpretation

Full characterization is essential to confirm the structure and purity of the synthesized 2,5-Anhydro-D-mannitol Tetraacetate. Below are the expected data based on the principles of spectroscopic analysis of acetylated carbohydrates.

Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | ~5.2-4.0 ppm: Complex multiplets corresponding to the protons on the furanose ring and the CH₂ groups (H1, H3, H4, H6, H2, H5). Acetylation shifts these protons downfield compared to the parent polyol. ~2.1-2.0 ppm: Four distinct singlets, each integrating to 3H, corresponding to the four acetyl methyl groups. |

| ¹³C NMR | ~170 ppm: Four signals for the carbonyl carbons of the acetate groups. ~80-60 ppm: Signals for the carbons of the furanose ring and the CH₂ groups. ~21 ppm: Four signals for the methyl carbons of the acetate groups.[13][14][15] |

| Mass Spec (ESI-MS) | [M+Na]⁺: Expected at m/z 355.10. [M+H]⁺: Expected at m/z 333.12. Fragmentation: Common losses of acetic acid (60 Da) and ketene (42 Da) from the molecular ion are expected under CID conditions.[16][17][18] |

| FT-IR | ~1740 cm⁻¹: Strong C=O stretching band for the ester groups. ~1240 cm⁻¹: Strong C-O stretching band for the ester groups. Absence of a broad O-H stretch around 3400 cm⁻¹, indicating complete acetylation. |

Conclusion and Future Outlook

2,5-Anhydro-D-mannitol Tetraacetate is a chemically significant molecule that serves as a protected precursor to a potent fructose mimic. Its synthesis is straightforward, relying on standard and well-understood organic chemistry protocols. The true value of this compound lies in its potential application within a targeted drug delivery strategy. By leveraging the unique metabolic fingerprint of many cancer types—specifically their overexpression of the GLUT5 fructose transporter—derivatives of 2,5-Anhydro-D-mannitol can be used to selectively deliver therapeutic agents. The tetraacetate form represents a viable prodrug candidate in this approach, designed to enhance cellular uptake before releasing the active metabolic inhibitor. Further research will involve conjugating cytotoxic drugs to the 2,5-Anhydro-D-mannitol scaffold and evaluating the efficacy and selectivity of these conjugates in preclinical cancer models.

References

-

Guerrero, M., Kowkabany, G., & Bao, Y. (2024). The roles of GLUT5 in cancer progression, metastasis, and drug resistance. Gene & Protein in Disease. [Link]

-

ResearchGate. (n.d.). Among the GLUT family members able to transport fructose, GLUT5 is the...[Link]

-

ACS Publications. (2022). Dissection of Fragmentation Pathways in Protonated N-Acetylhexosamines. Analytical Chemistry. [Link]

-

National Institutes of Health. (2021). Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. PMC. [Link]

-

National Institutes of Health. (2021). Targeting fructose metabolism by glucose transporter 5 regulation in human cholangiocarcinoma. PMC. [Link]

-

ACS Publications. (2022). A Fluorescence-Based Assay to Probe Inhibitory Effect of Fructose Mimics on GLUT5 Transport in Breast Cancer Cells. ACS Bio & Med Chem Au. [Link]

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

-

National Institutes of Health. (2019). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. PMC. [Link]

-

MDPI. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Link]

-

Johns Hopkins Medicine. (2022). Johns Hopkins Researchers Design 'Prodrug' That Targets Cancer Cells' Big Appetite for Glutamine, Leaving Healthy Cells Unharmed. [Link]

-

ResearchGate. (n.d.). Mass spectrum and the fragmentation pattern of the peracetylated methyl...[Link]

-

National Institutes of Health. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PMC. [Link]

-

CONICET. (2000). 1H and 13C NMR study of copteroside E derivatives. [Link]

-

Semantic Scholar. (2024). The roles of GLUT5 in cancer progression, metastasis, and drug resistance. [Link]

-

PubMed. (2017). Prodrug strategy for cancer cell-specific targeting: A recent overview. [Link]

-

Neliti. (n.d.). 13c-nmr spectrometric identification of acid hydrolysed hydroxypropyl starch components. [Link]

-

PubMed. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? [Link]

-

JCI Insight. (2020). GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling. [Link]

-

ACS Publications. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

-

Frontiers. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

-

ACS Publications. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

-

J-STAGE. (1979). Branched-chain SUgars. XIX. On the Application of 13C NMR Spectroscopy to the Configurational Assignment of 3-C. [Link]

-

PubMed. (2004). A Detailed 1H and 13C NMR Study of a Repeating Disaccharide of Hyaluronan: The Effects of Temperature and Counterion Type. [Link]

-

PubMed. (2022). O-Acetylation using acetic anhydride in pyridine. [Link]

-

ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation? [Link]

-

Semantic Scholar. (1983). Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. The roles of GLUT5 in cancer progression, metastasis, and drug resistance [accscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting fructose metabolism by glucose transporter 5 regulation in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. Prodrug strategy for cancer cell-specific targeting: A recent overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of some derivatives of 2,5-Anhydro-D-mannitol | Semantic Scholar [semanticscholar.org]

- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. media.neliti.com [media.neliti.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 2,5-Anhydro-D-mannitol: A Fructose Analogue for Metabolic Research and Drug Development

Abstract

The escalating prevalence of metabolic diseases, including obesity, type 2 diabetes, and metabolic dysfunction-associated fatty liver disease (MAFLD), has intensified the focus on dietary fructose consumption as a significant contributing factor.[1][2] Unlike glucose, fructose metabolism is largely unregulated, primarily occurring in the liver where it bypasses the key rate-limiting steps of glycolysis, leading to rapid substrate influx and potential metabolic dysregulation.[3][4] This guide provides a comprehensive technical overview of 2,5-Anhydro-D-mannitol (2,5-AM), a potent fructose analogue. We delve into its mechanism of action as an antimetabolite, its utility as a research tool to probe fructose-dependent pathways, and its emerging potential as a scaffold for targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the study of carbohydrate metabolism and associated pathologies.

The Fructose Problem: A Rationale for Analogue-Based Research

Excessive intake of fructose, commonly found in sucrose and high-fructose corn syrup, is strongly linked to a cluster of metabolic abnormalities.[5][6] The metabolic fate of fructose is distinct from that of glucose. Upon absorption, it is efficiently cleared by the liver and phosphorylated by ketohexokinase (KHK, or fructokinase) to fructose-1-phosphate.[7][8] This process is rapid and unregulated by cellular energy status (i.e., ATP levels), leading to a swift depletion of intracellular phosphate and ATP.[9][10] The downstream products of fructose metabolism can fuel de novo lipogenesis, uric acid production, and inflammatory pathways, contributing to the pathogenesis of chronic diseases.[2][4]

The central role of KHK makes it a prime target for investigation.[10] To dissect the complex signaling and metabolic consequences of unregulated fructose flux, researchers require specific molecular tools. 2,5-Anhydro-D-mannitol (2,5-AM) serves as an invaluable instrument in this context, acting as a structural and functional mimic of fructose that allows for the precise interrogation of its metabolic pathways.

2,5-Anhydro-D-mannitol: Profile of a Fructose Mimic

2,5-Anhydro-D-mannitol is a stable cyclic polyol that structurally resembles the furanose ring form of D-fructose. This structural similarity allows it to be recognized and processed by the same cellular machinery that handles fructose.

Chemical Properties and Synthesis

2,5-AM is typically synthesized via chemical modification of common monosaccharides. One established method involves the deamination and reduction of D-glucosamine.[11] Other synthetic routes starting from D-mannitol have also been described.[12][13] Its stable anhydro bridge prevents it from linearizing, locking it in a conformation recognized by fructose-specific transporters and enzymes.

| Property | Value | Source |

| Synonyms | 2,5-AHM, NSC 129241 | [14][15] |

| CAS Number | 41107-82-8 | [14][15] |

| Molecular Formula | C₆H₁₂O₅ | [15] |

| Molecular Weight | 164.16 g/mol | [15] |

| Appearance | Crystalline solid | [15] |

| Purity | ≥95% | [14] |

| Solubility | PBS (pH 7.2): 10 mg/mL; DMSO: 30 mg/mL; DMF: 25 mg/mL | [15] |

Mechanism of Antimetabolic Action

The utility of 2,5-AM stems from its ability to enter and disrupt fructose metabolism. It acts as a substrate for key enzymes but its downstream metabolites are dead-end products that inhibit crucial metabolic processes.

-

Cellular Uptake: 2,5-AM is transported into cells, particularly hepatocytes and certain cancer cells, via the fructose-specific transporter GLUT5.[16][17] Its affinity for GLUT5 is comparable to or even greater than that of fructose itself.[17][18]

-

Metabolic Trapping: Inside the cell, 2,5-AM is a substrate for both fructokinase and hexokinase, which phosphorylate it at the 1-position to form 2,5-anhydro-D-mannitol-1-phosphate (2,5-AM-1-P).[19][20] This phosphorylated intermediate can be further phosphorylated by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[19][21] This phosphorylation effectively traps the molecule within the cell.

-

ATP Depletion: The rapid and continuous phosphorylation of 2,5-AM consumes significant amounts of cellular ATP, leading to a state of energy depletion in the liver.[14][22] This process mimics the hepatic phosphate trapping observed during acute high-fructose infusions.

-

Enzymatic Inhibition: The accumulated phosphorylated analogues act as potent inhibitors of key enzymes in carbohydrate metabolism.

-

Glycogenolysis Inhibition: 2,5-AM-1-P is a known inhibitor of glycogen phosphorylase a, the rate-limiting enzyme in glycogen breakdown, with a Ki of approximately 2.4 mM.[19][23]

-

Gluconeogenesis Inhibition: 2,5-AM effectively inhibits hepatic gluconeogenesis from various precursors like lactate, pyruvate, and glycerol.[22][24] This is achieved through a combination of ATP depletion and allosteric inhibition of key enzymes in the pathway.

-

The diagram below illustrates the core mechanism by which 2,5-AM disrupts hepatic carbohydrate metabolism.

Caption: Mechanism of 2,5-AM in Hepatocytes.

Applications and Experimental Protocols

2,5-AM is a versatile tool with applications ranging from basic metabolic research to preclinical drug development.

In Vivo Studies: Probing Hepatic Energy Sensing

In animal models, administration of 2,5-AM creates a metabolic state that mimics fasting.[25] A key finding is its ability to potently stimulate food intake.[14][25] This effect is not mediated by changes in blood glucose but rather by the induction of a hepatic energy deficit.[26] The signal of low energy status is relayed from the liver to the brain via the hepatic vagus nerve, triggering feeding behavior.[27] This makes 2,5-AM an exceptional tool for studying the liver-brain axis in the control of energy homeostasis.

Caption: Liver-Brain Axis in 2,5-AM-Induced Feeding.

In Vitro Research: Enzyme Inhibition and Transporter Assays

This protocol describes a method to quantify the inhibitory effect of 2,5-AM on glucose production in isolated rat hepatocytes, a foundational experiment for characterizing its action.[22][24]

Objective: To determine the IC₅₀ of 2,5-AM for the inhibition of gluconeogenesis from lactate and pyruvate.

Materials:

-

Male Sprague-Dawley rat (200-250g)

-

Collagenase (Type IV)

-

Hanks' Balanced Salt Solution (HBSS)

-

Krebs-Henseleit bicarbonate buffer supplemented with 2.5% BSA

-

Gluconeogenic substrates: Sodium Lactate (10 mM), Sodium Pyruvate (1 mM)

-

2,5-Anhydro-D-mannitol stock solution

-

Glucose Assay Kit (GOD-PAP method)

-

Perchloric acid (PCA)

Methodology:

-

Hepatocyte Isolation: Isolate primary hepatocytes from a fasted rat using a two-step collagenase perfusion method. Assess cell viability using Trypan Blue exclusion (viability should be >90%).

-

Cell Incubation: Resuspend hepatocytes in Krebs-Henseleit buffer to a final concentration of 5x10⁶ cells/mL.

-

Experimental Setup: Aliquot 1 mL of the cell suspension into 25 mL Erlenmeyer flasks. Add varying concentrations of 2,5-AM (e.g., 0, 10, 50, 100, 500, 1000 µM).

-

Initiation of Gluconeogenesis: Add the lactate/pyruvate mixture to each flask to initiate glucose production.

-

Incubation: Gas the flasks with 95% O₂ / 5% CO₂ and incubate at 37°C in a shaking water bath for 60 minutes.

-

Termination: Stop the reaction by adding 100 µL of 70% PCA. Centrifuge to pellet the protein.

-

Glucose Measurement: Neutralize the supernatant and measure the glucose concentration using a commercial glucose assay kit.

-

Data Analysis: Calculate the rate of glucose production for each condition. Plot the percentage inhibition against the log concentration of 2,5-AM and determine the IC₅₀ value using non-linear regression.

Trustworthiness: This protocol is self-validating by including a zero-analogue control to establish the basal rate of gluconeogenesis and by using a well-established endpoint (glucose production). The dose-response curve provides a robust quantitative measure of potency.

Drug Development: A Scaffold for Targeting GLUT5

The overexpression of the fructose transporter GLUT5 in several cancers, including breast cancer, presents a therapeutic window for targeted drug delivery.[16][28] Because 2,5-AM has a high affinity for GLUT5, it serves as an ideal scaffold for designing conjugates that can selectively deliver imaging agents or cytotoxic payloads to cancer cells.[17]

Research has demonstrated that conjugating fluorophores (e.g., NBD) or chemotherapeutic agents (e.g., chlorambucil) to the 2,5-AM backbone can yield molecules that are transported into GLUT5-expressing cells.[18][28] The key challenge and area of active research is optimizing the linker and payload to ensure the conjugate retains high affinity for the transporter and is efficiently internalized.[28]

This workflow outlines a competitive binding assay to screen the efficacy of novel 2,5-AM derivatives in blocking fructose uptake via GLUT5.[16][18]

Caption: Workflow for GLUT5 Competition Assay.

Future Perspectives and Conclusion

2,5-Anhydro-D-mannitol has evolved from a simple fructose mimic to a sophisticated tool in metabolic research. Its ability to acutely induce a state of hepatic energy deficit has provided profound insights into the liver's role as a metabolic sensor in controlling feeding behavior.[27] Recent studies have even identified it as a novel anti-aging compound in yeast models, suggesting its effects on fundamental glycolytic pathways may have broader implications for cellular longevity.[21]

For drug development professionals, 2,5-AM represents a validated, high-affinity scaffold for targeting the GLUT5 transporter. Future work will likely focus on creating smarter conjugates for cancer imaging and therapy, potentially incorporating cleavable linkers that release a bioactive payload only after cellular internalization.[28]

References

-

Tordoff, M.G., Rafka, R., DiNovi, M.J., et al. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. Am. J. Physiol. 254(1 Pt 2), R150 - R153 (1988). [Link]

-

Riquelme, P.T., Wernette-Hammond, M.E., Kneer, N.M., et al. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proc. Natl. Acad. Sci. USA 80(14), 4301-4305 (1983). [Link]

-

Rawson, N.E., Blum, H., Osbakken, M.D., et al. Hepatic phosphate trapping, decreased ATP, and increased feeding after 2,5-anhydro-D-mannitol. Am. J. Physiol. 266(1 Pt 2), R112-R117 (1994). [Link]

-

Malik, V.S., Popkin, B.M., Bray, G.A., et al. Sugar-sweetened beverages and risk of metabolic syndrome and type 2 diabetes: a meta-analysis. Diabetes Care 33(11), 2477-2483 (2010). [Link]

-

Microbe Notes. Fructose Metabolism (Fructolysis): Steps and Importance. (2023). [Link]

-

LIV3 Health. Fructokinase: Function, Deficiency Symptoms & Inhibitors. [Link]

-

Wikipedia. Fructolysis. [Link]

-

PrepChem.com. Synthesis of 2,5-anhydro-D-mannitol. [Link]

-

Hannou, S.A., Haslam, D.E., McKeown, N.M., Herman, M.A. Fructose metabolism and metabolic disease. J. Clin. Invest. 128(2), 545-555 (2018). [Link]

-

Sameer, M., et al. Fructose metabolism and metabolic disease. J. Biol. Chem. 295(38), 13237-13241 (2020). [Link]

-

Wikipedia. Fructokinase. [Link]

-

Kuszmann, J., Medgyes, G., Boros, S. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydr. Res. 340(10), 1739-49 (2005). [Link]

-

Zhang, Y., et al. Fructose and metabolic diseases: too much to be good. J. Zhejiang Univ. Sci. B 22(6), 427-443 (2021). [Link]

-

Chownk, M., et al. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules 27(8), 2465 (2022). [Link]

-

Kumar, S., et al. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience 44, 2315–2332 (2022). [Link]

-

Tordoff, M.G., Rafka, R., DiNovi, M.J., Friedman, M.I. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. Am. J. Physiol. 254(1 Pt 2), R150-3 (1988). [Link]

-

Zhao, P., et al. Fructose metabolism and its roles in metabolic diseases, inflammatory diseases, and cancer. J. Transl. Med. 22(1), 374 (2024). [Link]

-

James, K., Angyal, S.J. Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. Aust. J. Chem. 35(10), 2169-2173 (1982). [Link]

-

Sakata, T., et al. 2,5-Anhydro-D-mannitol: Its Unique Central Action on Food Intake and Blood Glucose in Rats. Brain Res. 566(1-2), 270-5 (1991). [Link]

-

Biomol. 2,5-Anhydro-D-mannitol. [Link]

-

Tordoff, M.G., Rawson, N., Friedman, M.I. 2,5-anhydro-D-mannitol acts in liver to initiate feeding. Am. J. Physiol. 261(2 Pt 2), R283-8 (1991). [Link]

-

Semantic Scholar. Synthesis of some derivatives of 2,5-Anhydro-D-mannitol. [Link]

-

ResearchGate. Effect of 2,5-anhydro-D-mannitol (2,5-AM; 300 mg/kg ip) on food intake... [Link]

-

Rawson, N.E., et al. A comparison of the effects of food deprivation and 2,5-anhydro-D-mannitol on metabolism and ingestion. Physiol. Behav. 54(4), 759-64 (1993). [Link]

-

Stevens, H.C., Dills, W.L. Jr. Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes. FEBS Lett. 165(2), 247-50 (1984). [Link]

-

Wernette-Hammond, M.E., et al. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. J. Biol. Chem. 259(1), 101-7 (1984). [Link]

-

ResearchGate. Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. [Link]

-

Oronova, A., Tanasova, M. Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity. Pharmaceuticals (Basel) 14(5), 461 (2021). [Link]

-

Chownk, M., et al. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules 27(8), 2465 (2022). [Link]

-

ResearchGate. (PDF) Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. [Link]

-

Dills, W.L. Jr, Covey, T.R. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds. Anal. Biochem. 133(2), 344-9 (1983). [Link]

-

Lanaspa, M.A., et al. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase. PLoS One 11(6), e0157583 (2016). [Link]

-

Brouwers, M.C.G.J., et al. Safety and efficacy of pharmacological inhibition of ketohexokinase in hereditary fructose intolerance. J. Clin. Invest. 134(1), e173954 (2024). [Link]

-

Perry, R.J., et al. Glucagon changes substrate preference in gluconeogenesis. J. Clin. Invest. 132(11), e156693 (2022). [Link]

-

SCIEPublish. Rapid Production of High-Titer d-Mannitol and Gluconate Catalyzed by a Combination of Whole-Cell and an Enzyme at High Temperatures. [Link]

-

Landau, B.R., et al. Contributions of gluconeogenesis to glucose production in the fasted state. J. Clin. Invest. 98(2), 378-85 (1996). [Link]

Sources

- 1. search.informit.org [search.informit.org]

- 2. Fructose metabolism and its roles in metabolic diseases, inflammatory diseases, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fructose and metabolic diseases: too much to be good - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liv3health.com [liv3health.com]

- 8. Fructokinase - Wikipedia [en.wikipedia.org]

- 9. Fructolysis - Wikipedia [en.wikipedia.org]

- 10. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. connectsci.au [connectsci.au]

- 13. Synthesis of some derivatives of 2,5-Anhydro-D-mannitol | Semantic Scholar [semanticscholar.org]

- 14. caymanchem.com [caymanchem.com]

- 15. 2,5-Anhydro-D-mannitol | CAS 41107-82-8 | Cayman Chemical | Biomol.de [biomol.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enzymatic analysis of 2,5-anhydro-D-mannitol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of glycogenolysis by 2,5-anhydro-D-mannitol in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2,5-Anhydro-D-mannitol: its unique central action on food intake and blood glucose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 2,5-anhydro-D-mannitol acts in liver to initiate feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Pivotal Role of 2,5-Anhydro-D-mannitol in Glycoscience Research: A Technical Guide

Foreword: Unveiling the Potential of a Unique Fructose Analogue

In the intricate world of glycoscience, where the study of complex carbohydrates and their profound biological roles is paramount, specific molecular tools are indispensable for dissecting complex pathways and developing novel therapeutic strategies. Among these, 2,5-Anhydro-D-mannitol (2,5-AM), a structural analogue of D-fructose, has emerged as a versatile and powerful probe. Its unique chemical architecture, which locks the furanose ring and removes the reactive hemiacetal hydroxyl group, bestows upon it the ability to competitively interact with various carbohydrate-binding proteins and enzymes without being fully metabolized in the same manner as its natural counterpart. This guide provides an in-depth exploration of the multifaceted roles of 2,5-Anhydro-D-mannitol in glycoscience research, offering insights for researchers, scientists, and drug development professionals. We will delve into its core applications as a metabolic inhibitor, a tool for studying carbohydrate transporters, a scaffold for chemical synthesis, and an emerging modulator of cellular processes, all grounded in robust scientific evidence and practical application.

Physicochemical Properties and Synthesis of 2,5-Anhydro-D-mannitol

2,5-Anhydro-D-mannitol is a crystalline solid with good solubility in polar solvents such as water, DMSO, and DMF.[1][2] Its stable furanose ring structure is the cornerstone of its utility in biological research.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₅ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| CAS Number | 41107-82-8 | [1] |

| Appearance | White Crystalline Solid | [1] |

| Solubility | DMF: 25 mg/ml, DMSO: 30 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): 10 mg/ml | [1][2] |

A common synthetic route to 2,5-Anhydro-D-mannitol involves the deamination and subsequent reduction of D-glucosamine.[1] While various synthetic strategies exist, the following provides a conceptual experimental workflow based on established chemical transformations.

Experimental Protocol: Synthesis of 2,5-Anhydro-D-mannitol from D-Glucosamine Hydrochloride

This protocol outlines the key steps for the synthesis of 2,5-Anhydro-D-mannitol from commercially available D-glucosamine hydrochloride.

Materials:

-

D-Glucosamine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Sodium borohydride (NaBH₄)

-

Dowex 50W-X8 resin (H⁺ form)

-

Methanol

-

Ethanol

-

Deionized water

Procedure:

-

Deamination:

-

Dissolve D-glucosamine hydrochloride in deionized water.

-

Cool the solution in an ice bath and slowly add a solution of sodium nitrite.

-

Acidify the reaction mixture with acetic acid to generate nitrous acid in situ, which will deaminate the glucosamine to form 2,5-anhydro-D-mannose.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Reduction:

-

To the cooled reaction mixture containing 2,5-anhydro-D-mannose, slowly add sodium borohydride in small portions to reduce the aldehyde to a primary alcohol, yielding 2,5-Anhydro-D-mannitol.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

-

Purification:

-

Neutralize the reaction mixture with acetic acid.

-

Remove inorganic salts by passing the solution through a column of Dowex 50W-X8 resin (H⁺ form).

-

Evaporate the eluate to dryness.

-

Co-evaporate with methanol multiple times to remove boric acid as volatile methyl borate.

-

Recrystallize the crude product from ethanol to obtain pure 2,5-Anhydro-D-mannitol.

-

Causality Behind Experimental Choices: The use of nitrous acid for deamination is a classic method for converting primary amines on sugar backbones to other functional groups. The subsequent reduction with sodium borohydride is a mild and effective way to convert the resulting aldehyde to an alcohol without affecting other hydroxyl groups. The ion-exchange chromatography and co-evaporation with methanol are crucial for removing inorganic byproducts and ensuring the purity of the final compound.

2,5-Anhydro-D-mannitol as a Potent Metabolic Inhibitor

One of the most well-documented roles of 2,5-AM is its ability to act as an antimetabolic fructose analogue, primarily by inhibiting gluconeogenesis and glycogenolysis in the liver.[4][5]

Mechanism of Action

Upon entering hepatocytes, 2,5-Anhydro-D-mannitol is phosphorylated by fructokinase and hexokinase to 2,5-anhydro-D-mannitol-1-phosphate, which is further phosphorylated by phosphofructokinase to 2,5-anhydro-D-mannitol-1,6-bisphosphate.[6] These phosphorylated metabolites are the key effectors that disrupt carbohydrate metabolism. They act as competitive inhibitors and allosteric modulators of several key enzymes.[6]

Caption: Metabolic fate and inhibitory actions of 2,5-Anhydro-D-mannitol.

Quantitative Inhibition Data

The phosphorylated derivatives of 2,5-Anhydro-D-mannitol exhibit potent effects on key metabolic enzymes.

| Metabolite | Target Enzyme | Effect | Apparent Ki/Ka | Reference |

| 2,5-Anhydro-D-mannitol-1-phosphate | Rat Liver Glycogen Phosphorylase | Inhibition | Ki = 0.66 ± 0.09 mM | [6] |

| 2,5-Anhydro-D-mannitol-1-phosphate | Rat Liver Phosphoglucomutase | Inhibition | Ki = 2.8 ± 0.2 mM | [6] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Rabbit Liver Fructose-1,6-bisphosphatase | Inhibition | Ki = 3.6 ± 0.3 µM | [6] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Rabbit Liver Pyruvate Kinase | Activation | Ka = 9.5 ± 0.9 µM | [6] |

These inhibitory actions collectively lead to a decrease in hepatic glucose output, making 2,5-AM a valuable tool for studying glucose homeostasis and the effects of metabolic dysregulation.

A Molecular Probe for Fructose Transporter (GLUT5) Research

The facilitative glucose transporter 5 (GLUT5) is the primary transporter for fructose in various tissues, and its overexpression has been linked to several diseases, including breast cancer.[7] 2,5-Anhydro-D-mannitol, as a close structural mimic of the furanose form of fructose, has been instrumental in studying GLUT5 function and in the development of GLUT5-targeted imaging agents and inhibitors.[7]

Experimental Protocol: GLUT5 Inhibition Assay using a Fluorescent Probe

This protocol describes a cell-based assay to determine the inhibitory potency (IC₅₀) of 2,5-Anhydro-D-mannitol or its derivatives on GLUT5-mediated uptake using a fluorescent fructose analog, such as 6-NBDG (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-deoxyglucose), which is also transported by GLUT5.

Materials:

-

GLUT5-expressing cells (e.g., murine EMT6 breast cancer cells)

-

Cell culture medium (e.g., DMEM)

-

Krebs-Ringer Bicarbonate (KRB) buffer

-

6-NBDG

-

2,5-Anhydro-D-mannitol

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Seed GLUT5-expressing cells in a 96-well plate and grow to confluence.

-

Compound Preparation: Prepare a stock solution of 2,5-Anhydro-D-mannitol in KRB buffer. Perform serial dilutions to create a range of concentrations.

-

Inhibition:

-

Wash the cells twice with warm KRB buffer.

-

Add the different concentrations of 2,5-Anhydro-D-mannitol to the respective wells.

-

Incubate for 10-15 minutes at 37°C.

-

-

Uptake:

-

Add a fixed concentration of 6-NBDG to all wells.

-

Incubate for 30 minutes at 37°C to allow for uptake.

-

-

Termination and Measurement:

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRB buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the intracellular fluorescence using a plate reader (Excitation/Emission ~465/540 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the data to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Self-Validating System: The inclusion of positive (e.g., a known GLUT5 inhibitor) and negative (vehicle) controls in each experiment ensures the validity of the assay. The dose-dependent inhibition by 2,5-AM provides internal consistency.

Caption: Workflow for GLUT5 inhibition assay.

A Versatile Scaffold for Chemical Synthesis

The stable furanose ring and the presence of multiple hydroxyl groups make 2,5-Anhydro-D-mannitol an excellent starting material for the synthesis of a variety of carbohydrate mimetics and derivatives.[7][8] Researchers have modified 2,5-AM at different positions to create novel compounds with diverse biological activities.

-

Glycosidase Inhibitors: While 2,5-AM itself is not a potent glycosidase inhibitor, its iminosugar analogue, 2,5-dideoxy-2,5-imino-D-mannitol (DMDP), and its derivatives are powerful inhibitors of various glycosidases.[2]

-

Probes for GLUT5: As previously mentioned, derivatives of 2,5-AM have been synthesized to create fluorescent and radiolabeled probes for studying GLUT5.[7]

-

Potential Therapeutics: Poly-O-sulfated glycosides of 2,5-Anhydro-D-mannitol have been synthesized and evaluated for their potential as antiasthmatic compounds.[8]

The synthesis of these derivatives often involves protecting group chemistry to selectively modify specific hydroxyl groups, followed by the introduction of desired functionalities.

Emerging Roles: A Glimpse into the Future

Chemical Chaperones in Protein Folding

The concept of chemical chaperones, small molecules that can stabilize misfolded proteins and facilitate their proper trafficking, is a promising therapeutic strategy for diseases caused by protein misfolding, such as certain lysosomal storage disorders. While the iminosugar analogues of 2,5-AM, such as 2,5-anhydro-2,5-imino-D-glucitol, have been shown to act as pharmacological chaperones for mutant glucocerebrosidase in Gaucher disease, the direct role of 2,5-Anhydro-D-mannitol itself as a chemical chaperone for glycosidases is an area that warrants further investigation.[9][10][11] The structural similarity to natural substrates suggests a potential for 2,5-AM and its derivatives to bind to the active sites of certain glycosidases and stabilize their native conformation.

A Novel Anti-Aging Compound?

Recent studies in the budding yeast Saccharomyces cerevisiae have identified 2,5-Anhydro-D-mannitol as a novel anti-aging compound that extends the chronological lifespan of yeast cells.[12] The proposed mechanism involves its metabolism to non-metabolizable glycolytic intermediates that may modulate nutrient-sensing pathways like TORC1 and AMPK, which are known regulators of aging.[12] While these findings are intriguing, further research is needed to elucidate the precise mechanisms and to determine if these effects are conserved in mammalian systems.

Caption: Hypothesized emerging roles of 2,5-Anhydro-D-mannitol.

Conclusion and Future Perspectives

2,5-Anhydro-D-mannitol has proven to be a remarkably versatile tool in glycoscience research. Its ability to act as a specific metabolic inhibitor has provided valuable insights into carbohydrate metabolism and its regulation. As a molecular probe for the fructose transporter GLUT5, it has facilitated the study of fructose transport and the development of targeted diagnostic and therapeutic agents. Furthermore, its utility as a synthetic scaffold continues to enable the creation of novel carbohydrate mimetics with diverse biological functions.

The emerging roles of 2,5-Anhydro-D-mannitol and its derivatives as potential chemical chaperones and anti-aging compounds open up exciting new avenues for research. Future studies should focus on elucidating the precise molecular mechanisms underlying these novel functions, particularly in mammalian systems. The continued exploration of this unique fructose analogue will undoubtedly lead to new discoveries and advancements in our understanding of glycoscience and its implications for human health and disease.

References

-

Al-Jobari, H., et al. (2022). Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs. Molecules, 27(8), 2419. [Link]

-

Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate Research, 340(10), 1739-1749. [Link]

-

Chen, T. M., & Whistler, R. L. (1984). Inhibition of gluconeogenesis and glycogenolysis by 2,5-anhydro-D-mannitol. Archives of Biochemistry and Biophysics, 228(1), 224-230. [Link]

-

Yu, Z., et al. (2007). Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention. Journal of Medicinal Chemistry, 50(3), 450-459. [Link]

-

Synthesis of 2,5-anhydro-D-mannitol. PrepChem. [Link]

-

Kumar, A., et al. (2022). The PICLS high-throughput screening method for agents extending cellular longevity identifies 2,5-anhydro-D-mannitol as novel anti-aging compound. GeroScience, 44(3), 1637-1655. [Link]

-

Tordoff, M. G., et al. (1988). 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(1), R150-R153. [Link]

-

Yu, Z., Sawkar, A. R., & Kelly, J. W. (2006). Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease. Proceedings of the National Academy of Sciences, 103(41), 15095-15100. [Link]

-

Yu, Z., et al. (2007). Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention. Journal of medicinal chemistry, 50(3), 450-9. [Link]

-

d-GLUCOSAMINE HYDROCHLORIDE. Organic Syntheses. [Link]

- Bera, D. C., Foster, A. B., & Stacey, M. (1956). 2,5-Anhydro-D-mannitol.Journal of the Chemical Society, 4531-4541.

-

Riquelme, P. T., Wernette-Hammond, M. E., Kneer, N. M., & Lardy, H. A. (1983). Regulation of carbohydrate metabolism by 2,5-anhydro-D-mannitol. Proceedings of the National Academy of Sciences, 80(14), 4301-4305. [Link]

-

2,5-anhydro-D-mannitol. PubChem. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and evaluation as glycosidase inhibitors of 2,5-imino-D-glucitol and 1,5-imino-D-mannitol related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,5-anhydro-D-mannitol | C6H12O5 | CID 73544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 2,5-anhydro-D-mannitol: a fructose analogue that increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of some derivatives of 2,5-Anhydro-D-mannitol | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical chaperones increase the cellular activity of N370S β-glucosidase: A therapeutic strategy for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isofagomine- and 2,5-anhydro-2,5-imino-D-glucitol-based glucocerebrosidase pharmacological chaperones for Gaucher disease intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isofagomine- and 2,5-Anhydro-2,5-Imino-D-Glucitol-Based Glucocerebrosidase Pharmacological Chaperones for Gaucher Disease Intervention - PMC [pmc.ncbi.nlm.nih.gov]